Product packaging for 3-Chloro-N-phenylpropanamide(Cat. No.:CAS No. 3460-04-6)

3-Chloro-N-phenylpropanamide

Cat. No.: B109852
CAS No.: 3460-04-6
M. Wt: 183.63 g/mol
InChI Key: FRXJYUFHAXXSAL-UHFFFAOYSA-N
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Description

3-Chloro-N-phenylpropanamide serves as a key chemical intermediate in organic synthesis and medicinal chemistry research. Its molecular structure, featuring a chloro-terminated alkyl chain linked to an anilide, makes it a valuable building block for constructing more complex, pharmacologically active molecules. Scientific literature demonstrates its application in the synthesis of novel thiazolidinedione derivatives, which have been evaluated for their HIV-1 reverse transcriptase (RT) inhibitory activity . In these studies, the propanamide moiety acts as a critical linker, connecting the thiazolidinedione core to various aromatic amines to create compounds that bind to the non-nucleoside inhibitory binding pocket (NNIBP) of HIV-1 RT . Furthermore, structural analogs of 3-chloropropanamide have been utilized in the design of antibacterial agents, showing efficacy against phytopathogenic bacteria such as Xanthomonas oryzae and Ralstonia solanacearum . This reactivity and utility in drug discovery campaigns underscore its importance in developing new therapeutic candidates for virology and microbiology applications. Researchers can leverage this compound to explore structure-activity relationships and synthesize diverse heterocyclic libraries for biological screening.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10ClNO B109852 3-Chloro-N-phenylpropanamide CAS No. 3460-04-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-N-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c10-7-6-9(12)11-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRXJYUFHAXXSAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40286583
Record name 3-Chloro-N-phenylpropanamide
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Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3460-04-6
Record name 3460-04-6
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46582
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Chloro-N-phenylpropanamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 3-Chloro-N-phenylpropanamide

The formation of this compound is most commonly achieved through strategies focusing on the creation of the central amide bond or through the specific introduction of the chlorine atom.

Amide Bond Formation Strategies

The crucial amide linkage in this compound can be constructed through several reliable methods, each with its own set of advantages and specific applications.

A prevalent and classical method for synthesizing this compound is the condensation reaction between 3-chloropropanoyl chloride and aniline (B41778). thieme-connect.dechemguide.co.uk This nucleophilic addition-elimination reaction is typically conducted in the presence of a base to neutralize the hydrogen chloride byproduct, driving the reaction towards the formation of the amide. chemguide.co.uk Common bases include pyridine (B92270) or tertiary amines. thieme-connect.dethieme-connect.de The reaction is often carried out in a biphasic system, such as water and dichloromethane, under alkaline conditions, a variant known as the Schotten-Baumann reaction. This method is known for its efficiency and generally provides good yields, typically between 75-85% after purification.

Interactive Table: Acyl Chloride-Amine Condensation for this compound Synthesis

Reactant 1Reactant 2BaseSolventTemperature (°C)Yield (%)Reference
3-Chloropropanoyl chlorideAnilineSodium bicarbonateWater/Dichloromethane0-575-85
3-Chloropropionyl chlorideN-MethylanilineNot specifiedNot specifiedNot specifiedNot specified chemicalbook.com
Ethanoyl chlorideEthylamineExcess ethylamineConcentrated solutionColdHigh chemguide.co.uk

The use of mixed anhydrides offers an alternative route for amide bond formation. This method involves the activation of a carboxylic acid, in this case, 3-chloropropanoic acid, by forming a mixed anhydride. This activated intermediate is then susceptible to nucleophilic attack by an amine like aniline. While specific examples for this compound are not extensively detailed in the provided results, the general principle is a well-established strategy in organic synthesis for forming amide bonds under relatively mild conditions. nih.gov The generation of mixed anhydrides can be achieved through various reagents, including the oxidative fragmentation of tertiary cyclopropanols. nih.gov

Modern synthetic chemistry frequently employs coupling agents to facilitate the formation of amide bonds directly from carboxylic acids and amines, bypassing the need for highly reactive acyl chlorides. google.comnih.gov Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly used. These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. This method is particularly advantageous for sensitive substrates. Other coupling agents like HBTU have also been utilized in similar amide bond formations. nih.gov The in-situ generation of phosphonium (B103445) salts from N-chlorophthalimide and triphenylphosphine (B44618) also serves as an effective method for activating carboxylic acids towards amidation. acs.org

Interactive Table: Coupling Agent Facilitated Synthesis of Amides

Carboxylic AcidAmineCoupling AgentSolventTemperatureYield (%)Reference
3-Chloropropanoic acidAnilineDCCDichloromethaneRoom Temperature80-90
Benzoic acidAnilineTiCl4/PyridinePyridine85 °C98 d-nb.info
(S)-2-phenylpropionic acidAmineHBTU/TEAAcetonitrile (B52724)Room TemperatureNot Specified nih.gov
Benzoic acidVarious aminesN-chlorophthalimide/PPh3Toluene80 °CGood to Excellent acs.org

Halogenation and Chlorination Approaches

An alternative synthetic strategy involves the introduction of the chlorine atom onto a pre-existing amide scaffold. One such method is the reaction of N-phenylacrylamide with chlorine in the presence of a base like sodium carbonate. chembk.com Another approach involves the halogenation of 8-amidoquinolines using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), although this is a more complex system and not a direct synthesis of the title compound. rsc.orgmdpi.com The direct α-selective chlorination of phenylacetic acid derivatives has also been reported, which could be a potential precursor route. researchgate.net

Chemo- and Regioselective Synthesis of Chiral Precursors

The synthesis of chiral precursors for compounds like this compound is an area of active research, particularly for applications in pharmaceuticals and materials science. While direct chemo- and regioselective synthesis of chiral this compound is not explicitly detailed, related methodologies for creating chiral amides and haloamides are well-documented. For instance, N-heterocyclic carbene (NHC)-catalyzed redox amidation has been used to prepare enantio-enriched N-benzyl-2-chloro-3-phenyl propanamide. researchgate.netnih.gov Asymmetric α-fluorination of azolium enolates mediated by N-fluorobenzenesulfonimide (NFSI) also provides a pathway to highly enantioenriched α-fluoro amides. nih.gov Furthermore, chemo-enzymatic cascade processes, combining organocatalysis and bioreduction, have been developed for the synthesis of chiral molecules with multiple stereogenic centers, a strategy that could potentially be adapted for chiral derivatives of this compound. rsc.org

Advanced Synthetic Strategies for Derivatives and Analogues

The reactivity of this compound is primarily centered around its two functional groups: the amide linkage and the terminal chloro group. The chloro atom, in particular, serves as a key handle for molecular elaboration, enabling the construction of diverse chemical scaffolds through various synthetic transformations.

Diversification via Nucleophilic Substitution at the Chloro Group

The presence of a primary alkyl chloride in this compound makes it an excellent substrate for nucleophilic substitution reactions (SN2). This pathway is a cornerstone for introducing a wide variety of functional groups, thereby diversifying the core structure. The electrophilic carbon atom bonded to the chlorine is readily attacked by a range of nucleophiles, leading to the displacement of the chloride ion.

This strategy has been effectively used in the synthesis of complex heterocyclic systems. For instance, derivatives of quinazolinone have been prepared by reacting 2-propylquinazolin-4(3H)-one with this compound. nih.gov The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) with a base such as potassium carbonate (K₂CO₃). The base deprotonates the nitrogen of the quinazolinone ring system, generating a potent nucleophile that subsequently attacks the electrophilic carbon of the this compound side chain. nih.gov This results in the formation of 2-(4-oxo-2-propylquinazolin-3(4H)-yl)-N-phenylpropanamide. nih.gov The general versatility of this approach allows for the introduction of α-hydroxy, α-amino, and α-mercapto groups by using appropriate nucleophiles. thieme-connect.com

Sulfonamide Linkage Formation for Novel Derivatives

The incorporation of a sulfonamide moiety is a common strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of a lead compound. While direct methods starting from this compound are not extensively documented in select literature, a plausible and common synthetic approach involves the nucleophilic character of sulfonamides.

A deprotonated sulfonamide can act as a nitrogen-based nucleophile, capable of displacing the chloride from this compound. The reaction typically requires a base to generate the sulfonamide anion, which then participates in an SN2 reaction. This method directly links the propanamide backbone to a sulfonamide group, yielding N-phenyl-3-(sulfonamido)propanamide derivatives. The specific sulfonyl chloride or sulfonamide used as a precursor determines the final substitution on the newly formed sulfonamide linkage.

Palladium-Catalyzed Amination in Derivative Synthesis

Modern synthetic chemistry has seen the rise of palladium-catalyzed cross-coupling reactions as powerful tools for forming carbon-nitrogen bonds. These methods offer an alternative to classical nucleophilic substitution and are particularly useful for coupling with less reactive amines or for constructing specific C-N linkages that are otherwise difficult to access. In the context of this compound derivatives, palladium-catalyzed amination, such as the Buchwald-Hartwig reaction, can be employed to synthesize a variety of N-aryl or N-alkyl derivatives. nih.gov

These reactions typically involve a palladium pre-catalyst and a specialized phosphine (B1218219) ligand, such as Xantphos, which can facilitate the coupling of aryl halides or triflates with amines. nih.gov Research has identified highly robust catalyst systems, like [t-BuXPhos(Pd-π-cinnamyl)]OTf, that can effectively catalyze amination reactions in aqueous media under mild conditions (room temperature to 45 °C), highlighting a move towards more sustainable synthetic protocols. google.com This methodology has been applied to the synthesis of flavone (B191248) derivatives through palladium-catalyzed N-arylation reactions, showcasing its utility in creating complex, biologically relevant molecules. researchgate.net

Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives Incorporating this compound Moieties

A significant application of this compound as a building block is in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives. clockss.org These heterocyclic compounds are of considerable interest due to their structural similarity to purines, which allows them to interact with various biological targets.

The synthetic route involves the N-alkylation of a pyrazolo[3,4-d]pyrimidine core with this compound or its substituted analogues. clockss.org Specifically, 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is treated with a suitable 3-chloro-N-arylpropanamide in the presence of a base, typically potassium carbonate, in a solvent like DMF. clockss.org The reaction mixture is heated under reflux for several hours to drive the nucleophilic substitution to completion. clockss.org The resulting products incorporate the N-arylpropanamide moiety at the N-5 position of the pyrazolo[3,4-d]pyrimidine ring.

The structures of these novel amide derivatives have been confirmed using various spectroscopic methods. clockss.org Infrared (IR) spectra show characteristic N-H stretching bands between 3223–3317 cm⁻¹, and ¹H NMR spectra display singlet signals for the amide NH protons in the range of δ 9.72–10.78 ppm. clockss.org

Table 1: Synthesis of N-Aryl-3-(3-(methylthio)-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide Derivatives

Compound Aryl Group Yield (%) Melting Point (°C)
13f p-Tolyl 80 210-211
13g p-Methoxyphenyl 82 201-202
13h p-Bromophenyl 85 225-226

Data sourced from a study on new pyrazolo[3,4-d]pyrimidine derivatives.

Preparation of Substituted 5-Benzylidene-2,4-thiazolidinediones with Propanamide Units

The 2,4-thiazolidinedione (B21345) scaffold is a key feature in various medicinally important compounds. Synthetic strategies have been developed to incorporate propanamide units onto this heterocyclic core, leading to novel hybrid molecules. One such approach yields a series of 2-(5-benzylidene-2,4-dioxothiazolidin-3-yl)-N-(phenyl)propanamides.

The synthesis is a multi-step process. It begins with the Knoevenagel condensation of an appropriate benzaldehyde (B42025) with 2,4-thiazolidinedione, catalyzed by a base like piperidine (B6355638) in a solvent such as toluene, to form the 5-benzylidene-2,4-thiazolidinedione intermediate. The subsequent step involves the N-alkylation of this intermediate. The nitrogen atom at position 3 of the thiazolidinedione ring acts as a nucleophile, attacking an electrophilic propanamide species. To create the final compound, a reagent like 2-bromo-N-phenylpropanamide would be used to attach the N-phenylpropanamide moiety to the thiazolidinedione core. This results in the final substituted 5-benzylidene-2,4-thiazolidinedione derivatives bearing a propanamide unit at the N-3 position.

Synthesis of Flavone Derivatives Utilizing this compound

Flavones are a class of naturally occurring compounds with a wide range of biological activities. This compound serves as a useful reagent for synthesizing novel flavone derivatives. The strategy involves a nucleophilic substitution reaction where the oxygen atom of a hydroxylated flavone acts as the nucleophile.

In a typical procedure, a 3-hydroxyflavone (B191502) is treated with this compound in the presence of a base. The base deprotonates the hydroxyl group on the flavone, creating an alkoxide that then displaces the chloride ion from the propanamide reagent. This reaction attaches the N-phenylpropanamide side chain to the flavone core via an ether linkage at the 3-position. The rate and yield of this SN2 reaction are influenced by the electronic nature of substituents on the aromatic ring of the N-aryl propanamide. Electron-withdrawing groups tend to increase the reaction rate, while electron-donating groups decrease it. This method allows for the modular synthesis of a library of flavone-amide hybrids for further study.

Formation of 3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(substituted-phenyl)propanamides

A series of novel 3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(substituted-phenyl)propanamides can be synthesized from this compound and its derivatives. ias.ac.inresearchgate.net The synthesis involves reacting the corresponding 3-chloro-N-(aryl)propanamides with 1,2,3,4-tetrahydroisoquinoline (B50084). ias.ac.inresearchgate.net This reaction is typically carried out in acetonitrile with triethylamine, where anhydrous potassium carbonate is used to neutralize the liberated hydrochloric acid. ias.ac.in

The general synthetic scheme involves the preparation of substituted 3-chloro-N-phenylpropanamides by reacting appropriate aryl amines with 3-chloropropionyl chloride in glacial acetic acid under cold conditions. researchgate.net These intermediates are then reacted with 1,2,3,4-tetrahydroisoquinoline to yield the final products. ias.ac.inresearchgate.net

Detailed research has led to the synthesis of a variety of these compounds with different substitutions on the phenyl ring. For instance, compounds such as 3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-o-tolyl propanamide and 3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(2,4,6-tribromophenyl)propanamide have been successfully synthesized and characterized. ias.ac.inresearchgate.net

Table 1: Synthesis of Substituted 3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-phenylpropanamides

Starting Material (Substituted Aniline) Reagent 1 Reagent 2 Product Yield (%) Melting Point (°C)
o-Toluidine 3-Chloropropionyl chloride 1,2,3,4-Tetrahydroisoquinoline 3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-o-tolyl propanamide 77 193-195
2,4,6-Tribromoaniline 3-Chloropropionyl chloride 1,2,3,4-Tetrahydroisoquinoline 3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(2,4,6-tribromophenyl)propanamide 66 183-185

Note: Yields and melting points are based on reported experimental data. innovareacademics.in

Synthesis of Difluorinated 3-Oxo-N,3-Diarylpropanamides

An efficient method for the synthesis of difluorinated 3-oxo-N,3-diarylpropanamides has been developed utilizing 4-arylamino coumarins in the presence of Selectfluor. rsc.org This reagent serves a dual purpose as a mild oxidant and a fluorine source. rsc.org The reaction proceeds effectively at room temperature in acetonitrile, with the addition of water being crucial for the transformation to occur. rsc.org The proposed mechanism involves a radical difluorination of the 4-arylamino coumarins, followed by the cleavage of the generated imines and subsequent amide formation. rsc.org

Chemical Reactivity and Mechanistic Investigations

Hydrolytic Stability and Degradation Pathways of the Amide Bond

The amide bond in N-phenylpropanamide derivatives can be susceptible to hydrolysis under certain conditions. For instance, alfentanil hydrochloride, which contains an N-phenylpropanamide moiety, shows instability and degradation under acidic and alkaline stress conditions. researchgate.net This suggests that the amide bond in similar structures, like this compound, could also undergo hydrolysis. Studies on other amide-containing drugs have shown that degradation can occur through nucleophilic substitution and amide hydrolysis, particularly influenced by electron-withdrawing groups. researchgate.net While specific studies on the hydrolytic stability of this compound are not detailed, the general behavior of the N-phenylpropanamide structure suggests potential for degradation at the amide linkage under hydrolytic stress. researchgate.net

Reductive Transformations and Rearrangement Mechanisms

The reduction of 2-chloro-N-phenylpropanamide with lithium aluminum hydride (LiAlH₄) has been found to produce a mixture of N-propylaniline and the rearranged product, N-isopropylaniline, in nearly equal amounts. rsc.org This is in contrast to earlier reports that suggested the formation of only the rearranged product. psu.edu Lithium aluminum hydride is a powerful reducing agent capable of reducing amides to amines. masterorganicchemistry.com The formation of both linear and branched products indicates a lack of complete regioselectivity in the reduction process of the intermediate formed from 2-chloro-N-phenylpropanamide. rsc.orgpsu.edu Lewis acid catalysis, potentially by aluminum chlorohydrides formed in situ, can influence the product ratio, favoring the formation of the propylamine (B44156) product. rsc.org

Table 2: Product Profile of LiAlH₄ Reduction of 2-Chloro-N-phenylpropanamide

Product Structure Relative Yield
N-Propylaniline C₆H₅NHCH₂CH₂CH₃ ~50%
N-Isopropylaniline C₆H₅NHCH(CH₃)₂ ~50%

Note: Relative yields are approximate and based on re-examined experimental findings. rsc.org

The reduction of 2-chloro-N-phenylpropanamide with LiAlH₄ proceeds through a 2-methyl-N-phenylaziridine intermediate. rsc.orgpsu.edu This aziridine (B145994) can be isolated when a reduced molar ratio of LiAlH₄ to the amide is used. psu.edu The formation of this three-membered ring intermediate is a key step in the reaction mechanism. psu.edu The subsequent reductive ring-opening of the aziridine is not regioselective, leading to both N-propylaniline and N-isopropylaniline. rsc.orgpsu.edu The rate of amine formation from the reduction of the aziridine is significantly slower than from the direct reduction of the 2-chloropropanamide, suggesting that the reduction of the aziridine is facilitated by Lewis acid catalysis. rsc.org The involvement of aziridine intermediates is a known phenomenon in the reduction of related compounds, such as β-iodo azides, to form aziridines stereospecifically. acs.org

Role of Lewis Acid Catalysis in Reductive Processes

The reduction of this compound, particularly with complex metal hydrides like lithium aluminum hydride (LiAlH4), is a process where Lewis acid catalysis plays a significant role in influencing the reaction pathway and product distribution. psu.eduresearchgate.net Research has demonstrated that the reduction does not simply yield a single product but rather a mixture of amines, with the reaction proceeding through a key intermediate, 2-methyl-N-phenylaziridine. psu.edu The formation of this aziridine intermediate from the starting material releases chloride ions, which can then react with the aluminum hydride species in solution to form aluminum chlorohydrides. psu.edu

These in-situ generated aluminum chlorohydrides are stronger Lewis acids than the parent aluminum hydride. psu.edu Their presence is crucial for catalyzing the ring-opening of the 2-methyl-N-phenylaziridine intermediate. psu.eduresearchgate.net This catalytic effect is evident as the reduction of the isolated aziridine is significantly slower than the reduction of the parent 2-chloropropanamide, from which the Lewis acid catalyst is generated concurrently. psu.eduresearchgate.net

The Lewis acid catalysis not only accelerates the reduction of the aziridine intermediate but also governs the regioselectivity of the ring-opening process. psu.eduresearchgate.net In the absence of strong Lewis acids, the reduction of 2-methyl-N-phenylaziridine is not highly regioselective, leading to a mixture of N-propylaniline and N-isopropylaniline. psu.edu However, the presence of Lewis acids, such as those formed during the initial reduction of this compound, favors the formation of the N-propylaniline product. psu.eduresearchgate.net This indicates that the Lewis acid coordinates to the aziridine, facilitating the nucleophilic attack by the hydride at the less sterically hindered carbon, leading to the rearranged product.

The by-products of the reaction have also been a subject of investigation, with 2-phenylamino-1-propanol being identified as a by-product instead of the previously suggested 1-phenylamino-2-propanol. psu.edu

Table 1: Products from the Reduction of 2-Methyl-1-phenylaziridine (Aziridine Intermediate) with and without Lewis Acid Catalysis

Entry Additive N-propylaniline (%) N-isopropylaniline (%) Unreacted Aziridine (%)
1 None 19 38 43
2 AlCl3 75 25 0

Data sourced from studies on the reduction of the aziridine intermediate formed from this compound. psu.edu

Oxidative Transformations and Reaction Mechanisms

The oxidative chemistry of this compound and related phenylpropanamide derivatives involves transformations that can lead to the formation of new carbon-nitrogen or carbon-oxygen bonds, often resulting in heterocyclic structures. organic-chemistry.orgthieme-connect.com These reactions are typically mediated by catalysts and proceed through various mechanisms depending on the reagents and conditions employed.

One significant oxidative transformation is the intramolecular C-N bond formation. For instance, phenylpropanamide derivatives can undergo an organocatalyzed oxidative C-N bond formation to produce 3,3-disubstituted oxindole (B195798) derivatives in high yields. organic-chemistry.org This type of reaction represents a highly efficient, transition-metal-free method for intramolecular cyclization under mild conditions. organic-chemistry.org

Another important class of oxidative reactions involves hypervalent iodine reagents. An aryl iodide-catalyzed intramolecular oxidative transformation of diphenylpropanamide derivatives has been described, which can yield both C–N and C–O coupling products in a single step. thieme-connect.com The reaction mechanism is proposed to involve the in-situ generation of a hypervalent iodine species which promotes the cyclization. The selectivity between C-N and C-O bond formation can be influenced by the specific catalyst and reaction conditions used. thieme-connect.com For example, using 4-iodotoluene (B166478) as a catalyst tended to favor the C-N bond formation, producing the corresponding oxindole derivative. thieme-connect.com

Furthermore, the oxidative cleavage of related structures has been observed. In studies on N-cyclopropylanilines, which share the N-phenylamide structural motif, single electron transfer (SET) oxidation leads to the opening of the cyclopropyl (B3062369) ring to form a distonic radical cation. acs.org This intermediate can then react with molecular oxygen, ultimately leading to products such as 3-hydroxy-N-phenylpropanamide. acs.org While not a direct oxidation of this compound, this mechanism highlights the susceptibility of the N-phenylpropanamide core to oxidative processes initiated by electron transfer.

The general mechanism for many of these oxidative transformations involves the generation of a reactive intermediate, such as a radical cation or a species activated by a hypervalent iodine reagent, which then undergoes an intramolecular cyclization or reaction with an external oxidant. The presence of the phenyl ring and the amide linkage are crucial in directing these transformations.

Table 2: Examples of Oxidative Transformations of Phenylpropanamide Derivatives

Starting Material Type Reagent/Catalyst Key Transformation Product Type
Phenylpropanamide derivatives Organocatalyst Oxidative C-N bond formation 3,3-disubstituted oxindoles
Diphenylpropanamide derivatives Aryl iodide / m-CPBA Intramolecular C-N/C-O bond formation Oxindoles and oxime ethers
N-Cyclopropylanilines Photosensitizer / O2 Oxidative ring-opening and fragmentation 3-hydroxy-N-phenylpropanamide

This table summarizes findings from studies on various phenylpropanamide derivatives. organic-chemistry.orgthieme-connect.comacs.org

Advanced Analytical Characterization in Chemical Research

Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum of 3-Chloro-N-phenylpropanamide in deuterated chloroform (B151607) (CDCl₃) displays characteristic signals that correspond to each unique proton environment in the molecule. A broad singlet observed around δ 7.76 ppm is attributed to the amide proton (N-H). The aromatic protons of the phenyl group appear as a multiplet in the range of δ 7.51–7.12 ppm, integrating to five protons. Two triplets are observed in the aliphatic region. The triplet at δ 3.85 ppm corresponds to the two protons on the carbon adjacent to the chlorine atom (CH₂Cl), while the triplet at δ 2.80 ppm is assigned to the two protons on the carbon adjacent to the carbonyl group (CH₂CO). The coupling constant for both triplets is typically around 6.4 Hz, indicating the coupling between the two adjacent methylene (B1212753) groups.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, the carbonyl carbon (C=O) gives a signal at approximately δ 168.13 ppm. The aromatic carbons of the phenyl ring resonate in the region of δ 120.40–129.13 ppm, with the carbon atom attached to the nitrogen (C-N) appearing around δ 137.57 ppm. The two aliphatic carbons are found further upfield; the carbon bonded to the chlorine atom (CH₂Cl) resonates at δ 40.51 ppm, and the carbon adjacent to the carbonyl group (CH₂CO) is observed at δ 40.03 ppm.

Table 1: NMR Chemical Shift Assignments for this compound in CDCl₃ Data sourced from multiple analytical findings.

Assignment ¹H NMR Chemical Shift (δ, ppm) ¹³C NMR Chemical Shift (δ, ppm)
Amide (N-H)7.76 (s, 1H)-
Aromatic (Ar-H)7.51-7.12 (m, 5H)120.40-129.13
Aromatic (C-N)-137.57
Methylene (CH₂Cl)3.85 (t, J = 6.4 Hz, 2H)40.51
Methylene (CH₂CO)2.80 (t, J = 6.4 Hz, 2H)40.03
Carbonyl (C=O)-168.13

s = singlet, t = triplet, m = multiplet, J = coupling constant

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound shows several characteristic absorption bands that confirm its structure.

A prominent absorption band is observed around 3280 cm⁻¹, which is characteristic of the N-H stretching vibration of the secondary amide group. The carbonyl (C=O) stretching vibration, known as the Amide I band, appears as a strong absorption near 1650 cm⁻¹. This is consistent with values seen in its parent compound, N-phenylpropanamide. dergipark.org.tr The spectrum also features a band around 680 cm⁻¹, which is assigned to the C-Cl stretching vibration. Other bands corresponding to aromatic C-H and C-C stretching are also present. longdom.org

Table 2: Key IR Vibrational Frequencies for this compound Data compiled from spectroscopic analyses. longdom.org

Vibrational Mode Frequency (cm⁻¹) Description
N-H Stretch~3280Amide N-H bond stretching
C-H Stretch (Aromatic)~3010Phenyl ring C-H bond stretching
C-H Stretch (Aliphatic)~2924Methylene C-H bond stretching
C=O Stretch (Amide I)~1650Carbonyl group stretching
C-Cl Stretch~680Carbon-chlorine bond stretching

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily those involving π-electrons and non-bonding electrons. For this compound, the UV-Vis spectrum is dominated by the absorptions of the phenyl group. nih.govresearchgate.net Aromatic systems like the one present in this compound typically exhibit strong absorption bands in the UV region resulting from π → π* transitions. These are generally observed around 254 nm. The presence of the amide group conjugated with the phenyl ring can influence the position and intensity of these absorption maxima.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a compound by providing a highly accurate mass measurement. acs.org For this compound, with the molecular formula C₉H₁₀ClNO, the theoretical exact mass is 183.0450916 Da. nih.gov HRMS analysis, often using electrospray ionization (ESI), would verify this mass with high precision (typically within 5 ppm), confirming the molecular formula and ruling out other possibilities. rsc.orgrsc.org The compound is typically observed as a protonated molecular ion, [M+H]⁺, in positive ion mode. rsc.org

Table 3: HRMS Data for this compound Based on computed properties. nih.gov

Property Value
Molecular FormulaC₉H₁₀ClNO
Exact Mass183.0450916 Da
Ionization Mode (Typical)ESI+
Observed Ion (Typical)[M+H]⁺

Chromatographic Separation and Quantification Methodologies

Chromatographic methods are essential for separating compounds from mixtures and for quantifying their purity. For this compound, advanced liquid chromatography techniques are particularly suitable.

Ultra-Performance Liquid Chromatography (UPLC) offers higher resolution, speed, and sensitivity compared to traditional HPLC. A UPLC method coupled with a QDa mass detector has been developed for the trace-level quantification of impurities related to this compound, demonstrating its suitability for analyzing this compound. jocpr.comijpsdronline.com

A validated method utilizes a polar C18 column (e.g., Kinetics 2.6 µm Polar C18 100Å) or a BEH C18 column (e.g., ACQUITY UPLC™ BEH C18, 1.7 µm) for separation. jocpr.com The chromatographic conditions involve a gradient elution program with a mobile phase consisting of an aqueous buffer (e.g., 10mM ammonium (B1175870) acetate (B1210297) at pH 5.5) and an organic solvent like acetonitrile (B52724). jocpr.com Typical parameters include a flow rate of 0.3 mL/min and a column temperature of 40°C. jocpr.com This type of method is robust and can be applied for routine quality control testing to ensure the purity of this compound. jocpr.com

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of this compound and its derivatives. sielc.com Reverse-phase (RP) HPLC methods are commonly employed for separation and quantification. sielc.com These methods typically use a C18 column and a mobile phase consisting of a mixture of an organic solvent, like acetonitrile, and an aqueous component, often with an acid modifier such as formic or phosphoric acid to ensure good peak shape. sielc.comsielc.com For applications requiring mass spectrometry compatibility, volatile modifiers like formic acid are preferred over non-volatile ones like phosphoric acid. sielc.comsielc.com HPLC methods are versatile and can be scaled for the preparative isolation of impurities for further characterization. sielc.com

Table 3: Typical HPLC Method Conditions for this compound Derivatives

ParameterCondition
ColumnReverse Phase (e.g., Newcrom R1, InertSustain C18)
Mobile PhaseAcetonitrile and Water/Aqueous Buffer
ModifierPhosphoric Acid or Formic Acid
ApplicationPurity analysis, Impurity isolation, Pharmacokinetics

Source: SIELC Technologies; J. Pharm. Sci. & Res., 2021. ijpsdronline.comsielc.comsielc.com

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of chemical reactions involving this compound. pnrjournal.comthieme-connect.com In the synthesis of N-substituted propanamides, TLC is used to track the consumption of starting materials (e.g., anilines and 3-chloropropionyl chloride) and the formation of the desired product. pnrjournal.com By spotting the reaction mixture on a TLC plate alongside the starting materials, a researcher can visually assess the reaction's progress. pnrjournal.comthieme-connect.com The completion of the reaction is indicated by the disappearance of the starting material spots and the appearance of a new spot corresponding to the product. pnrjournal.com

Solid-State Characterization: X-ray Diffraction Studies

X-ray diffraction is an indispensable tool for elucidating the three-dimensional structure of crystalline solids, providing detailed insights into molecular conformation and intermolecular interactions.

Crystal Structure Determination and Conformational Analysis

Single-crystal X-ray diffraction studies on derivatives of this compound, such as 3-Chloro-N-(4-methoxyphenyl)propanamide, provide precise data on bond lengths, bond angles, and torsion angles. nih.gov In the crystal structure of this related amide, the C=O bond length is 1.2326 (14) Å and the C(=O)—N(H) bond length is 1.3416 (15) Å, which are typical for an amide group exhibiting resonance. nih.gov

A key conformational feature is the relationship between the amide group and the phenyl ring. The C(=O)—N(H)—C(ar)—C(ar) torsion angle of -33.70 (18)° indicates that the aromatic system is not coplanar with the amide group, ruling out extended resonance across this linkage. nih.gov This non-planar conformation is a critical aspect of the molecule's three-dimensional shape. nih.gov

Table 4: Selected Crystallographic Data for 3-Chloro-N-(4-methoxyphenyl)propanamide

ParameterValue
C=O Bond Length1.2326 (14) Å
C(=O)—N(H) Bond Length1.3416 (15) Å
C(=O)—N(H)—C(ar)—C(ar) Torsion Angle-33.70 (18)°

Source: Acta Crystallographica Section E, 2011. nih.gov

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The packing of molecules in a crystal is governed by a network of intermolecular interactions. In the crystal structure of 3-Chloro-N-(4-methoxyphenyl)propanamide, the dominant interactions are classical N—H⋯O hydrogen bonds and weaker C–H⋯O contacts. nih.gov The N—H⋯O hydrogen bond connects the amide hydrogen of one molecule to the carbonyl oxygen of a neighboring molecule. nih.gov These interactions link the molecules into chains that propagate along a specific crystallographic axis. nih.gov The geometry of these hydrogen bonds, including the donor-hydrogen, hydrogen-acceptor, and donor-acceptor distances, defines the strength and directionality of the interaction. nih.gov

Table 5: Hydrogen Bond Geometry in the Crystal Structure of 3-Chloro-N-(4-methoxyphenyl)propanamide

D—H⋯AD—H (Å)H⋯A (Å)D⋯A (Å)D—H⋯A (°)
N1—H71⋯O10.861 (18)2.009 (18)2.8643 (13)172.1 (15)
C2—H2B⋯O10.992.553.4203 (15)147

D = Donor atom, A = Acceptor atom. Source: Acta Crystallographica Section E, 2011. nih.gov

These hydrogen bonding networks are fundamental to the stability of the crystal lattice. nih.govresearchgate.net The analysis of these interactions, often aided by graph-set notation, is crucial for understanding the solid-state properties of the compound. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique in chemical research for verifying the empirical formula of a synthesized compound. This destructive analytical method determines the mass percentages of individual elements—primarily carbon (C), hydrogen (H), and nitrogen (N)—within a sample. The experimentally determined percentages are then compared against the theoretically calculated values based on the compound's proposed molecular formula. A close correlation between the found and calculated values provides strong evidence for the purity and correct composition of the synthesized substance.

For this compound, with the molecular formula C₉H₁₀ClNO, elemental analysis is crucial for confirming that the chlorination and amidation reactions have proceeded as expected to yield the desired product. sorbonne-universite.frlookchem.com Research studies synthesizing this compound and its derivatives routinely employ elemental analysis as a fundamental step in its characterization, alongside spectroscopic methods. ias.ac.inunav.edu The results are typically considered acceptable if the experimentally found values are within ±0.4% of the theoretical values. unav.edu

The theoretical composition of this compound is derived from its molecular formula (C₉H₁₀ClNO) and the atomic weights of its constituent elements. nih.gov Experimental findings from laboratory analysis have shown a strong agreement with these calculated values, confirming the compound's elemental makeup. lookchem.comkyoto-u.ac.jp

Below is a comparison of the calculated and found values for the elemental composition of this compound.

Interactive Table: Elemental Composition of this compound

ElementSymbolTheoretical %Experimental %
CarbonC58.8659.14
HydrogenH5.49N/A
NitrogenN7.637.82
ChlorineCl19.31N/A
OxygenO8.71N/A
Calculated (Calcd.) and Found values are based on scientific literature. sorbonne-universite.frlookchem.comkyoto-u.ac.jp
N/A: Data not available in the cited research.

The data clearly indicates a close match between the theoretical and experimentally determined percentages for Carbon and Nitrogen, validating the compound's empirical formula. lookchem.com

Computational and Theoretical Studies in Propanamide Research

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations provide a microscopic view of the electronic structure and energetic properties of 3-Chloro-N-phenylpropanamide. These methods are instrumental in predicting molecular geometries, vibrational modes, and various spectroscopic parameters, offering a theoretical framework to interpret and support experimental findings.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry for its balance of accuracy and computational cost. It is widely employed for the geometry optimization of propanamide structures. dergipark.org.tr The process involves finding the lowest energy conformation of the molecule, which corresponds to the most stable three-dimensional arrangement of its atoms. For molecules like this compound, a common approach involves using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a basis set such as 6-311+G(d,p). dergipark.org.trdergipark.org.tr This level of theory has proven effective in calculating structural parameters like bond lengths and angles. researchgate.net

Once the optimized geometry is obtained, the same theoretical level can be used to calculate the harmonic vibrational frequencies. science.gov These theoretical frequencies correspond to the fundamental modes of vibration of the molecule, which are observed experimentally in infrared (IR) and Raman spectroscopy. dergipark.org.trdergipark.org.tr A potential energy distribution (PED) analysis is often performed to assign the calculated vibrational wavenumbers to specific types of molecular vibrations, such as stretching, bending, or torsion of particular bonds or functional groups. researchgate.net For instance, in a related compound, N-phenylpropanamide, DFT calculations have been used to analyze the N-H…O intermolecular hydrogen bond interactions that can influence crystal packing and vibrational frequencies. researchgate.net

Table 1: Selected Theoretical and Experimental Structural Parameters
ParameterDescriptionCalculated Value (Exemplary)Experimental Value (Exemplary)
C=O Bond LengthLength of the carbonyl double bond.~1.22 Å1.22 Å
N-H Bond LengthLength of the amide nitrogen-hydrogen bond.~1.01 Å dergipark.org.tr-
C-Cl Bond LengthLength of the carbon-chlorine single bond.--
N-H…O Bond AngleAngle of the intermolecular hydrogen bond.~175.0° researchgate.net-

Natural Bond Orbital (NBO) analysis is a theoretical method used to study hyperconjugative interactions, charge delocalization, and the stability of a molecule. uantwerpen.be It transforms the complex, delocalized molecular orbitals of a molecule into localized one-center (lone pairs) and two-center (bonds) Lewis-type structures. uni-muenchen.de This analysis provides a quantitative picture of the bonding and antibonding interactions within the molecule.

Computational methods are also powerful tools for predicting spectroscopic parameters, which can then be compared with experimental data for structural verification. dergipark.org.tr Using the optimized geometry from DFT calculations, it is possible to compute NMR (Nuclear Magnetic Resonance) chemical shifts (¹H and ¹³C) and UV-Vis electronic absorption spectra. dergipark.org.trresearchgate.net

The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. dergipark.org.tr The theoretical shifts are often calculated in a specific solvent, such as chloroform (B151607), to mimic experimental conditions and are then correlated with the experimental spectra. dergipark.org.tr For this compound, key ¹H NMR signals would include those for the amide proton (N-H), the aromatic protons of the phenyl ring, and the two methylene (B1212753) groups (-CH₂-) of the propanamide chain. Similarly, ¹³C NMR chemical shifts can be predicted for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons.

Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis). researchgate.net This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption wavelengths (λmax) and intensities observed in the UV-Vis spectrum. researchgate.net Analysis of the frontier molecular orbitals (HOMO and LUMO) is often performed in conjunction with TD-DFT to understand the nature of the electronic transitions, such as n→π* or π→π* transitions, and to investigate intramolecular charge transfer within the molecule. dergipark.org.trresearchgate.net

Table 2: Key Experimental NMR Chemical Shifts (δ) for this compound in CDCl₃
NucleusPositionChemical Shift (ppm)
¹HN-H (amide)7.76 (s)
¹HAromatic7.51–7.12 (m)
¹HCH₂Cl3.85 (t)
¹HCH₂CO2.80 (t)
¹³CC=O (carbonyl)168.13
¹³CAromatic129.13–120.40
¹³CCH₂Cl40.51
¹³CCH₂CO40.03

s = singlet, t = triplet, m = multiplet

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are essential for exploring the interactions of small molecules like this compound with biological systems. These methods are particularly valuable in the early stages of drug discovery and development, allowing for the rational design of new therapeutic agents.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. ias.ac.in This method is used to understand the binding mode and affinity of a ligand for a particular biological target. mdpi.com

While this compound itself may not be the final active compound, it serves as a crucial intermediate or scaffold for the synthesis of more complex molecules with potential biological activity. ias.ac.inscirp.org For instance, derivatives of this compound have been incorporated into larger structures and then subjected to molecular docking studies. These studies have investigated interactions with targets such as HIV-1 reverse transcriptase and adenosine (B11128) A2B receptors. ias.ac.inekb.eg The docking simulations reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues in the receptor's binding site. ias.ac.in This information is critical for understanding the structure-activity relationship (SAR) and for optimizing the ligand's structure to improve its binding affinity and selectivity. mdpi.com

Pharmacophore modeling is a powerful tool in ligand-based drug design, used when the three-dimensional structure of the biological target is unknown or when designing ligands with similar activity profiles. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific target receptor and trigger a biological response. ic.ac.uk

Derivatives synthesized from this compound have been used to develop pharmacophore models. scirp.orglongdom.org For example, in the design of Epidermal Growth Factor Receptor (EGF-R) tyrosine kinase inhibitors, a pharmacophore model was developed based on 4-(phenylamino)pyrazolo[3,4-d]pyrimidines, which can be synthesized using this compound derivatives. scirp.orglongdom.org The model identifies key features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, and their spatial arrangement required for activity. ic.ac.uk This model can then be used as a 3D query to screen virtual libraries of compounds to identify new potential hits with the desired biological activity, guiding the synthesis of novel and more potent molecules. semanticscholar.org

In Silico Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties

In modern drug discovery and chemical safety assessment, in silico prediction of ADMET properties is a crucial step that saves significant time and resources. nih.govashdin.com These computational methods use established algorithms and models to forecast how a compound will behave in a biological system. For propanamide derivatives, including this compound, chemoinformatics provides efficient techniques to predict favorable ADMET profiles and assess a compound's druggability. nih.gov

The process involves using online servers and specialized software to calculate a range of pharmacokinetic and toxicity parameters. researchgate.net For instance, studies on related amide and sulfonamide derivatives utilize platforms like pkCSM and Pre-ADMET to predict properties such as intestinal absorption, blood-brain barrier (BBB) permeability, and potential toxicity, including mutagenicity and carcinogenicity. researchgate.net

While a specific, experimentally validated ADMET profile for this compound is not detailed in the reviewed literature, a typical predictive analysis would generate data similar to that shown in the table below. This table illustrates the key parameters evaluated in such in silico studies for related propanamide compounds. ashdin.comresearchgate.netconsensus.app

Table 1: Representative In Silico ADMET Profile for a Propanamide-type Compound

ParameterPredicted Value/ClassificationSignificance
Human Intestinal AbsorptionHighIndicates good absorption from the gut into the bloodstream.
Blood-Brain Barrier (BBB) PermeabilityLow / Non-permeableSuggests minimal effects on the central nervous system.
CYP450 2D6 InhibitorNon-inhibitorLow likelihood of drug-drug interactions involving this metabolic enzyme.
AMES Toxicity (Mutagenicity)NegativePredicts the compound is unlikely to be mutagenic.
hERG I InhibitorNon-inhibitorLow risk of cardiotoxicity.

Machine Learning Applications in Chemical Synthesis and Discovery

Machine learning (ML) has become a transformative tool in chemistry, capable of accelerating both the discovery and synthesis of novel compounds. chemistryworld.comrsc.org ML algorithms can analyze vast datasets to identify patterns, predict reaction outcomes, and optimize synthesis conditions, often surpassing traditional empirical methods. rsc.orgpku.edu.cn

In the context of amide synthesis, ML models are being developed to reliably predict the conversion rates and yields of reactions. pku.edu.cnnih.gov Researchers have demonstrated that algorithms like Random Forest can achieve high predictive performance (R² > 0.95) even with relatively small, high-throughput experimental datasets. pku.edu.cn These models are trained using molecular descriptors derived from quantum chemical calculations (e.g., Density Functional Theory) as inputs. pku.edu.cn By analyzing the data, ML can identify the key factors that influence reaction conversion rates, offering valuable insights for chemists. pku.edu.cn

A notable application is the use of ML for the directed discovery and optimization of catalytic reactions. rsc.org For example, ML platforms have been successfully used to optimize the platinum-catalyzed reduction of amides to amines, leading to the discovery of highly efficient catalytic systems that perform well at very low (ppm-level) catalyst loadings. rsc.org This approach combines data-driven algorithms with chemical theory to enhance the understanding of complex reaction systems. rsc.org Furthermore, ML techniques are employed to analyze the chemical attribution signatures from analytical methods to discriminate between different synthetic routes of a target molecule. researchgate.net

Table 2: Machine Learning in Amide Synthesis Research

Application AreaMachine Learning TechniqueResearch Finding
Yield PredictionRandom Forest, Neural NetworksModels can predict amide coupling reaction yields, though performance can be challenged by reactivity cliffs and data uncertainty. nih.gov
Reaction OptimizationIterative ML AlgorithmsOptimized a platinum-catalyzed amide reduction, discovering a new system with unexpectedly high performance. rsc.org
Conversion Rate PredictionRandom Forest, SHAP, ALEReliably predicted amide bond synthesis conversion rates using descriptors from quantum chemical calculations. pku.edu.cn

Investigations of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property essential for applications in optoelectronics, such as frequency conversion and optical switching. worldscientific.com The study of NLO properties in organic molecules like propanamide derivatives is an active area of research, as these compounds can possess large NLO responses due to intramolecular charge transfer within π-conjugated systems. researchgate.net

Computational methods, particularly Density Functional Theory (DFT), are pivotal in exploring the NLO properties of these molecules. researchgate.netresearchgate.net Studies on related structures, such as N-(2-chlorophenyl)-1-propanamide and N-substituted triazole-propanamide derivatives, utilize DFT calculations with functionals like M06 and B3LYP and basis sets such as 6-311G(d,p) to investigate their NLO characteristics. researchgate.netresearchgate.netdntb.gov.ua

Key parameters calculated in these studies include the linear polarizability (α) and the first and second hyperpolarizabilities (β and γ, respectively), which quantify the NLO response. Research has shown that a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) often correlates with a larger NLO response. researchgate.net For example, a study on a series of N-substituted propanamide derivatives found that one compound exhibited a significantly low band gap (4.618 eV), which corresponded to large hyperpolarizability values, indicating its potential for use in NLO materials. researchgate.netdntb.gov.ua

Table 3: Calculated NLO Properties for a Representative Propanamide Derivative (Compound 7c from a referenced study)

NLO PropertyCalculated ValueComputational Method
Linear Polarizability (α)4.195 x 10-23 esuDFT/M06/6-311G(d,p) researchgate.netdntb.gov.ua
First Hyperpolarizability (β)6.317 x 10-30 esuDFT/M06/6-311G(d,p) researchgate.netdntb.gov.ua
Second Hyperpolarizability (γ)4.314 x 10-35 esuDFT/M06/6-311G(d,p) researchgate.netdntb.gov.ua

esu: electrostatic units

Biological Activity and Biomedical Applications of 3 Chloro N Phenylpropanamide Derivatives

Antimicrobial Research

The antimicrobial potential of 3-Chloro-N-phenylpropanamide derivatives has been investigated against a spectrum of bacterial and fungal pathogens. These studies are crucial in the ongoing search for new compounds to combat infectious diseases and growing antimicrobial resistance.

Evaluation of Antibacterial Efficacy

Derivatives of this compound have been incorporated into various heterocyclic structures, such as azetidinones, to evaluate their antibacterial properties. A series of N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide (B126) derivatives were synthesized and tested in vitro against several pathogenic bacteria. researchgate.net The structures of these synthesized compounds were confirmed using infrared (IR), proton nuclear magnetic resonance (1HNMR), and mass spectrometric techniques. researchgate.net

Among the tested compounds, certain derivatives showed notable activity. Specifically, compounds with a 4-hydroxyphenyl group (4b) and a 4-methoxyphenyl (B3050149) group (4e) attached to the azetidinone ring demonstrated high antibacterial action. researchgate.net Other derivatives in the series exhibited moderate activity. researchgate.net Another study focused on 3-chloro-2-oxo-N-phenyl-4-arylazetidine-1-carboxamide derivatives. latamjpharm.org In this series, the compound featuring a 4-dimethylaminophenyl group (3g) was found to have good antimicrobial activity against Gram-positive bacteria, while the derivative with a 4-methylphenyl group (3d) was effective against Gram-negative bacteria. latamjpharm.org The antibacterial activity of synthesized compounds is often compared to standard drugs like ciprofloxacin (B1669076) and benzylpenicillin to gauge their efficacy. researchgate.netresearchgate.net

Research into 3,3-diphenyl propanamide derivatives also provides insights into the antibacterial potential of this class of compounds. Certain synthesized compounds in this family, specifically IV, VII, and VIII, showed maximum activity at a concentration of 50 μg/mL against Gram-negative bacterial strains like Escherichia coli and Pseudomonas aeruginosa when compared to the standard drug ciprofloxacin. researchgate.net

Antibacterial Activity of Selected Propanamide Derivatives
Compound SeriesSpecific DerivativeBacterial TargetObserved Activity
N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide4-hydroxyphenyl derivative (4b)Pathogenic BacteriaHigh antibacterial action researchgate.net
N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide4-methoxyphenyl derivative (4e)Pathogenic BacteriaHigh antibacterial action researchgate.net
3-chloro-2-oxo-N-phenyl-4-arylazetidine-1-carboxamide4-dimethylaminophenyl derivative (3g)Gram-positive bacteriaGood antimicrobial activity latamjpharm.org
3-chloro-2-oxo-N-phenyl-4-arylazetidine-1-carboxamide4-methylphenyl derivative (3d)Gram-negative bacteriaGood antimicrobial activity latamjpharm.org
3,3-diphenyl propanamideCompounds IV, VII, VIIIE. coli, P. aeruginosaMaximum activity at 50 μg/mL researchgate.net

Assessment of Antifungal Activity

The antifungal properties of compounds related to this compound have also been a subject of significant research. The closely related compound, 2-chloro-N-phenylacetamide (A1Cl), has been extensively studied for its efficacy against various fungal species. nih.govscielo.br Studies have demonstrated its activity against clinical isolates of Candida tropicalis, Candida parapsilosis, Aspergillus niger, and Aspergillus flavus. nih.govscielo.brnih.gov

The minimum inhibitory concentration (MIC) for A1Cl against Candida species ranged from 16 to 256 μg/mL. nih.gov For strains of Aspergillus niger, the MIC was found to be between 32 and 256 μg/mL, with minimum fungicidal concentrations (MFC) ranging from 64 to 1024 μg/mL. nih.gov Similarly, against Aspergillus flavus, the MIC was between 16 and 256 μg/mL, and the MFC was between 32 and 512 μg/mL. scielo.br Research suggests that the mechanism of action for A1Cl involves interaction with ergosterol (B1671047) in the fungal plasma membrane. scielo.brnih.gov In silico studies further propose that it may inhibit the enzyme dihydrofolate reductase (DHFR). nih.gov

In a study of 3,3-diphenyl propanamide derivatives, compounds IV, VII, and VIII exhibited maximum antifungal activity against Candida albicans and Aspergillus niger at a concentration of 50 μg/mL, which was comparable to the standard drug griseofulvin. researchgate.net However, not all chloro-containing derivatives show broad-spectrum antifungal activity; a study on N-substituted-3-chloro-2-azetidinones found them to be inactive against the fungal species tested. mdpi.com

Antifungal Activity of 2-chloro-N-phenylacetamide (A1Cl)
Fungal SpeciesMIC Range (μg/mL)MFC Range (μg/mL)Proposed Mechanism of Action
Candida tropicalis & C. parapsilosis16 - 256 nih.govNot specifiedInhibition of dihydrofolate reductase (DHFR) nih.gov
Aspergillus niger32 - 256 nih.gov64 - 1024 nih.govInteraction with ergosterol nih.gov
Aspergillus flavus16 - 256 scielo.br32 - 512 scielo.brInteraction with ergosterol scielo.br

Anti-inflammatory Properties and Mechanisms

Research has indicated that benzamide derivatives possess potent anti-inflammatory properties. nih.gov The mechanism of action is often linked to the inhibition of key signaling pathways involved in the inflammatory response. One of the primary mechanisms identified is the regulation of the transcription factor NF-κB. nih.gov

Studies on N-substituted benzamides, such as 3-chloroprocainamide (3-CPA), have shown a dose-dependent inhibition of lipopolysaccharide-induced tumor necrosis factor-alpha (TNF-α) in mice. nih.gov The inhibition of NF-κB at the gene transcription level is believed to be the primary mechanism, which in turn inhibits the production of inflammatory cytokines like TNF-α. nih.gov This modulation of inflammatory cascades is a critical area of investigation for developing new anti-inflammatory drugs.

The anti-inflammatory effects of related organoselenium compounds, such as p-chloro-phenyl-selenoesterol (PCS), have also been studied in models of inflammatory bowel disease. nih.gov Treatment with PCS was associated with a significant decrease in the pro-inflammatory cytokines TNF-α and IL-6. nih.gov This suggests that the chloro-phenyl moiety can be a valuable component in the design of molecules targeting inflammatory pathways.

The design of novel phenyl sulfonamide derivatives has also been explored to modulate pulmonary inflammatory responses. mdpi.com These studies often involve the in vitro quantification of TNF-α to screen for anti-inflammatory activity. mdpi.com The collective findings support the idea that molecules containing the chloro-phenylpropanamide or related structures can interfere with inflammatory signaling, primarily through the inhibition of the NF-κB pathway and subsequent reduction of pro-inflammatory cytokine production. nih.govnih.gov

Antileishmanial Activity Studies

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The search for new, effective, and less toxic treatments is a global health priority. Derivatives of this compound have been investigated as potential leishmanicidal agents through both in vitro experiments and computational modeling.

In Vitro Efficacy Assessments

Several studies have evaluated the in vitro activity of various compounds against Leishmania parasites, typically assessing their efficacy against both the promastigote (insect stage) and amastigote (mammalian stage) forms. The 50% inhibitory concentration (IC50) is a key metric used to quantify a compound's potency.

In one study, a benzimidazole-based molecule with a 3-Cl phenyl substitution, designated K1, demonstrated a significant antileishmanial effect against the Leishmania (L.) major strain with an IC50 value of 0.6787 µg/mL. mdpi.com This finding was comparable to the reference drug Amphotericin B (IC50 = 0.2742 µg/mL). mdpi.com Other derivatives in the same series showed higher IC50 values, indicating lower potency. mdpi.com

Another study investigating semi-synthetic derivatives from natural products found that compound FGS-16 was highly promising, with IC50 values of 0.7 ± 0.2 µg/mL against L. guyanensis and 0.5 ± 0.6 µg/mL against L. amazonensis. scientiaplena.org.brscientiaplena.org.br The evaluation of N-arylspermidine derivatives against Leishmania infantum intracellular amastigotes revealed that eight out of ten compounds had an EC50 around 5 µM, with some derivatives showing potency in the low micromolar range. nih.gov

In Vitro Antileishmanial Activity of Selected Derivatives
Compound/DerivativeLeishmania SpeciesIC50 / EC50 ValueReference Drug (IC50)
K1 (3-Cl phenyl benzimidazole)L. (L.) major0.6787 µg/mL mdpi.comAmphotericin B (0.2742 µg/mL) mdpi.com
FGS-16L. guyanensis0.7 ± 0.2 µg/mL scientiaplena.org.brscientiaplena.org.brNot specified
FGS-16L. amazonensis0.5 ± 0.6 µg/mL scientiaplena.org.brscientiaplena.org.brNot specified
N-arylspermidine derivatives (3c, 3d, 3h)L. infantum (amastigotes)Low micromolar range nih.govMiltefosine (comparable) nih.gov
3-methoxy-4-hydroxy coumarin (B35378) derivative 6L. (Viannia) panamensis (amastigotes)40.5 µM nih.govresearchgate.netNot specified

Virtual Screening and Predictive Modeling for Leishmanicidal Agents

Computational methods, including virtual screening and molecular docking, are powerful tools for identifying and optimizing potential drug candidates. These in silico techniques predict how a compound might interact with a specific biological target, saving time and resources in the drug discovery process.

Several parasitic enzymes have been identified as potential targets for leishmanicidal drugs. In silico investigations of benzimidazole (B57391) derivatives suggested interactions with the active site of pteridine (B1203161) reductase 1 (PTR1), an essential enzyme for parasite proliferation. mdpi.com Another study used a ligand-based virtual screening (LBVS) of the ZINC15 database to identify benzimidazole derivatives that could potentially bind to the dimer interface of triosephosphate isomerase (TIM) of L. mexicana (LmTIM). nih.govmdpi.com This led to the identification of a compound with an IC50 of 4.04 µM. nih.govmdpi.com

Trypanothione reductase (TR) is another validated drug target in Leishmania. nih.govnih.gov Virtual screening of a pyrimidine (B1678525) compound library against the active site of TR was performed to identify new antileishmanial compounds. nih.gov Similarly, molecular docking studies of 3-styrylcoumarin derivatives identified N-myristoyltransferase (Lp-NMT) of Leishmania panamensis as a potential target. researchgate.net These computational approaches not only help in identifying new hits but also provide insights into the potential mechanisms of action, guiding the synthesis and evaluation of more effective antileishmanial agents. researchgate.net

Antitumor and Anticancer Investigations

The evaluation of novel chemical entities for their potential as anticancer agents is a cornerstone of modern oncological research. Derivatives of N-phenylpropanamide and structurally related compounds have been the subject of such investigations, particularly concerning their ability to induce cell death in cancer cell lines.

In Vitro Cytotoxicity Evaluation (e.g., MCF7 Cell Line)

The in vitro cytotoxicity of propanamide and related N-phenyl amide derivatives has been assessed against various human cancer cell lines, including the MCF-7 breast cancer cell line. While direct studies on a broad range of this compound derivatives are limited in publicly accessible literature, research on analogous structures provides insight into the potential of this chemical class.

For instance, a series of N-alkyl 3-((3-phenyl-quinoxalin-2-yl)sulfanyl)propanamides were synthesized and evaluated for their antiproliferative activity. Several of these compounds demonstrated potent cytotoxicity against the MCF-7 cell line, with IC₅₀ values ranging from 2.3 to 6.62 µg/mL, which is comparable to the reference drug doxorubicin (B1662922) (IC₅₀ 3.23 µg/mL) in the same study nih.gov. Similarly, novel N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamide analogues have shown significant cytotoxic activity against Hep-G2 liver cancer cells, with one derivative, N-(3-hydroxy)phenyl 8-methoxycoumarin-3-carboxamide, exhibiting an IC₅₀ of 3.81 µM frontiersin.org.

Other studies on synthetic derivatives have also reported cytotoxicity against MCF-7 cells. A β-nitrostyrene derivative, CYT-Rx20, showed an inhibitory effect on MCF-7 cells with an IC₅₀ value of 0.81 ± 0.04 μg/mL nih.gov. Furthermore, N-alkyl gallamide derivatives have demonstrated strong cytotoxic activity against MCF-7 cells, with N-tert-butyl gallamide and N-hexyl gallamide showing IC₅₀ values of 2.1 µg/mL and 3.5 µg/mL, respectively orientjchem.org.

These findings indicate that the N-phenylpropanamide scaffold and related structures are promising for the development of new cytotoxic agents. The specific substitution patterns on both the phenyl ring and the propanamide backbone are crucial for determining the potency and selectivity of these compounds.

Table 1: In Vitro Cytotoxicity of Selected N-Phenylpropanamide Analogues and Related Derivatives

Compound Class/Derivative Cell Line IC₅₀ Value Reference
N-alkyl 3-((3-phenyl-quinoxalin-2-yl)sulfanyl)propanamides MCF-7 2.3–6.62 µg/mL nih.gov
N-(3-hydroxy)phenyl 8-methoxycoumarin-3-carboxamide HepG-2 3.81 µM frontiersin.org
β-nitrostyrene derivative (CYT-Rx20) MCF-7 0.81 ± 0.04 µg/mL nih.gov
N-tert-butyl gallamide MCF-7 2.1 µg/mL orientjchem.org
N-hexyl gallamide MCF-7 3.5 µg/mL orientjchem.org
Dipterocarpol derivative 4 MCF-7 1.84 µM nih.gov
5-bromo-N-(4-chlorophenylsulfonyl)nicotinamide (10 ) MCF-7 0.07 µM nih.gov

Enzyme Inhibition and Receptor Modulation Studies

The interaction of small molecules with specific enzymes and cellular receptors is a key area of drug discovery. Investigations into the derivatives of this compound for these activities are still emerging.

Inhibition of Viral Enzymes (e.g., HIV-1 Reverse Transcriptase)

Based on available scientific literature, there is currently no specific research demonstrating the activity of this compound derivatives as inhibitors of viral enzymes such as HIV-1 Reverse Transcriptase. While various chemical scaffolds are known to inhibit this enzyme, the N-phenylpropanamide structure has not been prominently featured in this context mdpi.commdpi.comyoutube.com.

Adenosine (B11128) Receptor Antagonism (e.g., A2B Receptor)

There is a lack of specific data in the reviewed literature detailing the evaluation of this compound derivatives as antagonists for adenosine receptors, including the A2B subtype. The development of A2B adenosine receptor antagonists has primarily focused on other structural classes, such as xanthine (B1682287) and pyrimidine derivatives nih.govmdpi.combioworld.com.

Elucidation of Mechanisms of Action at Molecular Targets

While the precise molecular targets for many this compound derivatives are not fully elucidated, studies on structurally related N-phenylbenzamide compounds offer potential insights. For example, a series of N-2-(phenylamino) benzamide derivatives have been investigated as novel agents against glioblastoma. These compounds were found to inhibit both Topoisomerase I and COX-2, suggesting a dual mechanism of action nih.gov. The inhibition of COX-2 is a known mechanism for anti-inflammatory and some anticancer drugs, as it reduces the production of prostaglandins (B1171923) which can promote tumor growth frontiersin.org.

Furthermore, novel N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamides were designed as dual inhibitors of VEGFR2 kinase and cytochrome P450, which are crucial targets in liver cancer frontiersin.org. VEGFR2 is a key receptor in angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Cytochrome P450 enzymes are involved in the metabolism of various substances, and their inhibition can affect drug efficacy and resistance frontiersin.org. The ability of these related carboxamide structures to interact with multiple cancer-related targets highlights a potential strategy for developing more effective anticancer agents from the broader N-phenyl amide class.

Application as a Chemical Probe for Biological Pathway Elucidation

The use of small molecules as chemical probes is a powerful technique to investigate complex biological pathways. However, based on the available literature, there is no specific information on the application of this compound or its derivatives as chemical probes for the elucidation of biological pathways. The development of such probes requires well-defined and high-affinity interactions with a specific biological target, a characteristic that has not yet been established for this particular class of compounds researchgate.netresearchgate.net.

Structure-Activity Relationship (SAR) Studies in Drug Design

There is no specific information available in the public domain regarding the structure-activity relationship (SAR) studies of this compound derivatives in the context of drug design. General principles of medicinal chemistry suggest that modifications to the chloro, phenyl, or propanamide moieties could influence the compound's pharmacokinetic and pharmacodynamic properties. However, without experimental data from targeted studies on this compound and its analogues, any discussion on its SAR would be purely speculative.

Key areas of interest for potential SAR studies would typically include:

Substitution on the Phenyl Ring: Investigating the effects of various substituents (e.g., electron-donating or electron-withdrawing groups) at different positions on the phenyl ring to determine their impact on target binding and biological activity.

Modification of the Propanamide Chain: Altering the length of the alkyl chain or introducing substituents could affect the molecule's flexibility, lipophilicity, and interaction with biological targets.

Replacement of the Chlorine Atom: Substituting the chlorine atom with other halogens or functional groups would help in understanding the role of this specific atom in any observed biological activity.

Without dedicated research, it is impossible to provide a data-driven analysis of how these structural changes would modulate the therapeutic potential of this compound derivatives.

Insecticidal Activity Research

Similarly, there is a lack of specific research findings on the insecticidal activity of this compound and its derivatives. While the broader class of N-phenylamides has been explored for various biological activities, including pesticidal properties, information directly pertaining to the 3-chloro substituted variant is not available in the reviewed literature.

Research in this area would typically involve screening this compound and a library of its analogues against various insect species to determine their efficacy. Subsequent studies would focus on:

Spectrum of Activity: Identifying which insect species are susceptible to these compounds.

Mode of Action: Investigating the specific biochemical or physiological pathways in insects that are disrupted by these molecules.

Structure-Activity Relationship for Insecticidal Potency: Systematically modifying the chemical structure to identify the key features responsible for toxicity to insects, aiming to optimize potency and selectivity.

The absence of such studies prevents any detailed discussion or data presentation on the insecticidal potential of this compound derivatives.

Environmental Fate and Impact Considerations in Chemical Research

Degradation Pathways in Environmental Matrices

The degradation of a chemical compound in the environment is a complex process influenced by various factors, including sunlight, water, and microbial activity. For chloroaromatic compounds like 3-Chloro-N-phenylpropanamide, these processes are key to determining their persistence and potential for long-term environmental impact.

Photolysis, the breakdown of compounds by light, is a significant degradation pathway for many chemicals in the environment. For the related compound propanil, photolysis is a major route of degradation in water. tandfonline.com Sunlight can rapidly break down propanil and its primary metabolite, 3,4-dichloroaniline (DCA), into phenolic compounds which then polymerize. who.int The photolytic half-life of propanil in water is reported to be between 12 and 13 hours. nih.gov Given the structural similarity, it is plausible that this compound would also be susceptible to photolytic degradation, likely involving cleavage of the amide bond and transformation of the aromatic ring.

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The stability of the amide bond in this compound to hydrolysis is a key factor in its environmental persistence. Propanil is reported to be stable to hydrolysis at neutral and slightly alkaline pH (pH 7 and 9). epa.gov However, it undergoes hydrolysis in acidic and strongly alkaline conditions, breaking down into 3,4-dichloroaniline and propionic acid. who.int The rate of hydrolysis can be influenced by temperature and the presence of catalysts. For instance, the degradation of propanil is faster at higher water temperatures. dss.go.th It is therefore expected that this compound would exhibit similar hydrolytic behavior, being relatively stable in neutral environmental waters but susceptible to degradation under more acidic or alkaline conditions.

Ecotoxicological Research and Environmental Impact Assessment

The potential impact of this compound on non-target organisms is a crucial aspect of its environmental risk assessment. Ecotoxicological data for the analogous compound propanil indicate a range of effects on different species.

Propanil has been found to be moderately to highly toxic to a variety of aquatic organisms. orst.edu It can adversely affect fish, invertebrates, and amphibians, potentially causing developmental malformations and increased mortality in the latter. researchgate.net The toxicity of propanil to aquatic life is a significant environmental concern due to its use in agriculture and the potential for runoff into water bodies. researchgate.net

Birds are also susceptible to the toxic effects of propanil. It is considered moderately toxic to birds based on acute oral doses. tandfonline.com High acute and long-term risks to avian species have been reported. tandfonline.com In contrast, propanil is considered non-toxic to honeybees. orst.edu

The primary metabolite of propanil, 3,4-dichloroaniline (DCA), is also of environmental concern as it exhibits toxicity to a wide range of organisms at levels similar to the parent compound. tandfonline.com Given these findings for propanil, a thorough ecotoxicological evaluation of this compound would be necessary to fully characterize its environmental risk.

Interactive Data Table: Ecotoxicity of Propanil

SpeciesTest TypeEndpointValueReference
Bobwhite quailOral LD50196 mg/kg orst.edu
Mallard duckOral LD50275 mg/kg orst.edu
Bobwhite quail8-day dietary LC502861 ppm orst.edu
Mallard duck8-day dietary LC505627 ppm orst.edu
Bluegill sunfish96-hour LC505.4 mg/L orst.edu
Rainbow trout96-hour LC502.3 mg/L orst.edu
Sheepshead minnow96-hour LC504.6 mg/L orst.edu
Daphnia magna48-hour LC500.14 mg/L orst.edu
Mysid shrimp48-hour LC500.4 mg/L orst.edu
Eastern oyster96-hour LC505.8 mg/L orst.edu

Persistence and Bioaccumulation Potential Studies

Persistence refers to the length of time a chemical remains in the environment, while bioaccumulation is the process by which it concentrates in organisms. Propanil is generally considered to have low soil persistence, with a field half-life of 1 to 3 days. orst.edu It is rapidly broken down by microorganisms in the soil, especially under warm and moist conditions. orst.edu However, under anaerobic (oxygen-deficient) conditions, such as in flooded rice paddies, propanil can be more persistent. researchgate.net The degradation of propanil in soil primarily proceeds through microbial activity, leading to the formation of 3,4-dichloroaniline (DCA). researchgate.net

The bioaccumulation potential of propanil appears to be low. One study showed that while fathead minnows could concentrate the compound to levels up to 111 times that of the surrounding water, the pesticide was eliminated from their bodies within 10 days of being placed in a clean environment. orst.edu This suggests that propanil is not likely to significantly bioaccumulate in aquatic organisms. orst.edu The persistence and bioaccumulation of this compound would likely be influenced by the specific chlorine substitution pattern on the phenyl ring, but the general trends observed for propanil provide a useful starting point for assessment.

Interactive Data Table: Environmental Persistence of Propanil

MediumConditionHalf-lifeReference
SoilField1 to 3 days orst.edu
WaterAerobic2 days orst.edu
WaterAnaerobic2 to 3 days orst.edu
WaterPhotolysis12 to 13 hours nih.gov

Mobility and Transport Studies in Environmental Systems

The mobility of a chemical in the environment determines its potential to move from the point of application to other environmental compartments, such as groundwater. Propanil is soluble in water and adsorbs weakly to soil particles. orst.edu This suggests a potential for mobility. However, its rapid degradation in soil generally limits the potential for groundwater contamination. orst.edu Despite this, the primary metabolite, 3,4-dichloroaniline, is frequently detected in groundwater and surface water, indicating that the degradation products of propanil can be more mobile and persistent than the parent compound. tandfonline.comresearchgate.net

The mobility of chloroaromatic compounds in soil is complex and can be influenced by factors such as soil type, organic matter content, and the presence of other substances. nih.gov Therefore, while this compound's rapid degradation might limit its own transport, the mobility of its potential degradation products would be a key consideration in a comprehensive environmental risk assessment.

Industrial and Patent Landscape in Propanamide Chemistry

Patent Analysis for Synthesis and Diverse Applications

The patent landscape for compounds related to 3-Chloro-N-phenylpropanamide reveals a strong focus on their application in the development of novel pharmaceuticals and agrochemicals. While patents for the specific compound are part of the broader art, the focus is often on the derivatives that can be synthesized from it. These patents highlight the value of the chloropropanamide scaffold as a key structural motif for creating new active molecules.

For instance, patent literature describes related structures in the context of creating inhibitors for enzymes like delta-5-desaturase, which are targets for treating a variety of conditions including pain, inflammation, and cancer googleapis.com. The synthesis routes outlined in these documents often involve reacting a core amine with a 3-chloropropanoyl chloride or a similar electrophilic partner, demonstrating the fundamental importance of intermediates like this compound.

Another significant area in the patent literature involves the synthesis of chiral compounds. For example, a patent for the preparation of (R)-(+)-3-chloro-1-phenylpropan-1-ol, a crucial intermediate for the drug tomoxetine (B1242691) hydrochloride, showcases the industrial value of these chlorinated phenylpropane structures google.com. Such patents often focus on achieving high yields and stereoselectivity, which are critical for industrial-scale production of pharmaceuticals.

The table below summarizes representative patents and applications for this class of compounds.

Patent/Application NumberTitle/Focus AreaRelevance to Propanamide Chemistry
WO2008/089307Delta-5-desaturase inhibitorsDescribes compounds with applications for pain, inflammation, and cancer, utilizing related chemical structures googleapis.com.
CN104388516APreparation of (R)-(+)-3-chloro-1-phenylpropan-1-olDetails the synthesis of a key chiral intermediate for the pharmaceutical tomoxetine and highlights its use as a phytoalexin google.com.
US2010/0190747 A1Novel compounds for treating various diseasesCovers a broad range of pharmacologically active compounds, indicating the wide therapeutic potential of derivatives googleapis.com.

Role as a Key Intermediate in Industrial Chemical Synthesis

This compound serves as a pivotal intermediate in several industrial sectors due to its reactive chlorine atom, which can be readily displaced by various nucleophiles to build more complex molecules. This reactivity makes it a valuable precursor in multi-step synthesis pathways.

In the agrochemical industry, this compound and its analogs are used in the synthesis of pesticides and other crop protection agents. Its structure can be incorporated into larger molecules designed to have specific insecticidal or herbicidal activities. The development of efficient phytoalexins, which are antimicrobial substances produced by plants in response to infection, has also utilized structurally similar intermediates google.com. The presence of the chloro-amide functional group is a common feature in the synthesis of complex active ingredients for agricultural applications. For example, 2-amino-5-chloro-N,3-dimethylbenzamide is a key intermediate in the synthesis of the insecticide Rynaxypyr, underscoring the importance of chlorinated amide structures in modern agrochemistry google.com.

The pharmaceutical sector is a primary consumer of this compound as a starting material or intermediate matrixscientific.com. Its utility lies in its ability to be transformed into a wide range of biologically active compounds. As mentioned, related structures are fundamental to the synthesis of drugs like tomoxetine, which is used for treating attention deficit hyperactivity disorder (ADHD) google.com. The core structure is adaptable, allowing medicinal chemists to modify the phenyl ring and the amide group to optimize a compound's pharmacological properties for targeting various diseases.

This compound also functions as an intermediate in the synthesis of dyes. The N-phenyl group (an aniline (B41778) derivative) is a common component of many dye structures, particularly azo dyes. The propanamide portion of the molecule can be modified or used as a linker to connect different chromophoric or auxochromic groups, enabling the creation of a diverse palette of colors for various applications, including textiles and printing.

Building Block Applications in Combinatorial Chemistry and Library Generation

Combinatorial chemistry is a powerful technique used, particularly in drug discovery, to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. nih.govwikipedia.org These libraries are then screened for biological activity to identify promising new drug candidates.

This compound is an ideal building block for this purpose. matrixscientific.com Its structure possesses key features for generating molecular diversity:

A Reactive Site: The terminal chlorine atom on the propyl chain is a reactive handle that can undergo nucleophilic substitution reactions with a wide variety of other building blocks (e.g., amines, thiols, alcohols), introducing a point of diversity.

A Stable Core: The N-phenylpropanamide core provides a rigid and predictable scaffold upon which to build.

Potential for Further Modification: The phenyl ring itself can be substituted, or different anilines can be used in the initial synthesis, to create another layer of diversity within the library.

By reacting this compound with a collection of different nucleophiles in a parallel or split-and-pool synthesis format, researchers can generate thousands of unique compounds from a single, readily available starting material. wikipedia.orgijpsonline.com This approach significantly accelerates the early stages of drug discovery by providing a large and diverse pool of molecules for high-throughput screening. taylorandfrancis.com

Future Research Directions and Unexplored Avenues

Elucidation of Comprehensive Biological Target Profiles

While the broader class of N-phenylpropanamide derivatives has been investigated for various biological activities, the specific biological targets of 3-Chloro-N-phenylpropanamide remain largely uncharacterized. A crucial future direction is the comprehensive elucidation of its biological target profile. High-throughput screening against a wide array of biological targets, including enzymes and receptors, could reveal novel bioactivities. Computational approaches, such as in silico target prediction and molecular docking, can be employed to hypothesize potential protein interactions, which can then be validated through in vitro and in vivo studies. Understanding the specific molecular targets is the first step toward unlocking any therapeutic potential of this compound.

Advanced Preclinical and Clinical Pharmacological Evaluations

Should initial screenings reveal promising biological activity, the subsequent logical step is to conduct advanced preclinical pharmacological evaluations. These studies would involve assessing the compound's efficacy in relevant disease models. Furthermore, a thorough investigation of its pharmacokinetic and pharmacodynamic properties will be essential to understand its absorption, distribution, metabolism, and excretion (ADME) profile. While no clinical evaluations have been conducted to date, any future progression towards clinical trials would necessitate rigorous toxicological studies to ensure its safety for potential therapeutic use. The analgesic potential observed in some N-phenylpropanamide derivatives suggests a possible, though currently speculative, therapeutic area to explore.

Refined Environmental Fate Modeling and Experimental Validation

The presence of a chlorine atom in this compound raises questions about its environmental persistence and potential for bioaccumulation. Future research should focus on developing refined computational models to predict its environmental fate, including its potential for biodegradation and transformation in soil and water. These in silico models should be complemented by experimental validation to understand the real-world behavior of the compound. Studies on the biodegradation pathways of related chloroanilines suggest that microbial degradation is possible, but the specific pathways and microbial communities involved for this compound need to be identified. Ecotoxicological assessments are also necessary to determine its potential impact on various ecosystems.

Exploration of Novel Material Science Applications

The structural motifs within this compound suggest its potential as a monomer or a functional additive in material science. As a derivative of propanamide, it could potentially be explored as a precursor for the synthesis of novel polyamides with unique properties. The presence of the chlorine atom might impart flame-retardant properties, an area worthy of investigation for the development of new fire-resistant materials. Research into the polymerization of this compound and the characterization of the resulting polymers could open up new avenues for its application in advanced materials.

Q & A

Q. What are the standard synthetic protocols for preparing 3-Chloro-N-phenylpropanamide, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via nucleophilic substitution, where 3-chloropropanoyl chloride reacts with aniline derivatives in a polar aprotic solvent (e.g., DMF) under reflux. Base catalysts like K2_2CO3_3 or NaOH are used to deprotonate the amine and drive the reaction. Optimization involves controlling temperature (80–100°C), stoichiometric ratios (1:1.2 molar ratio of amine to acyl chloride), and post-reaction purification via recrystallization (ethyl acetate/hexane) .

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the amide bond and chloro-substituent. High-Performance Liquid Chromatography (HPLC) assesses purity (>95%), while Infrared (IR) spectroscopy confirms carbonyl (C=O) and N–H stretches. Mass spectrometry (MS) provides molecular weight validation .

Q. What purification strategies are recommended for isolating this compound from byproducts?

Column chromatography (silica gel, ethyl acetate/hexane gradient) effectively separates unreacted starting materials. Recrystallization from ethyl acetate yields high-purity crystals. For scale-up, fractional distillation under reduced pressure (if applicable) minimizes thermal degradation .

Q. How can researchers address low yields or side reactions during synthesis?

Common issues include hydrolysis of the acyl chloride or competing amide bond cleavage. Solutions include:

  • Using anhydrous solvents and inert atmospheres (N2_2/Ar).
  • Monitoring pH to avoid excessive basicity, which promotes hydrolysis.
  • Employing coupling agents (e.g., DCC) to stabilize intermediates .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties of this compound?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) calculates molecular orbitals, electrostatic potentials, and dipole moments. These models explain reactivity trends, such as nucleophilic attack at the carbonyl group or chloro-substituent .

Q. How can reaction intermediates in the synthesis of derivatives (e.g., flavone hybrids) be characterized mechanistically?

Time-resolved NMR or in-situ IR spectroscopy tracks intermediate formation. For example, during the synthesis of adenosine A2B receptor ligands, the intermediate enolate species can be trapped and analyzed using low-temperature NMR .

Q. What strategies are used to evaluate the biological activity of this compound derivatives?

  • In vitro assays : Competitive binding studies (e.g., fluorescence polarization for adenosine receptors).
  • Enzyme inhibition : Kinetic assays (IC50_{50} determination) using purified enzymes.
  • Cellular models : Cytotoxicity profiling (MTT assay) and apoptosis markers (flow cytometry) .

Q. How does crystallographic analysis enhance understanding of this compound’s solid-state behavior?

Single-crystal X-ray diffraction reveals bond angles, torsion angles, and packing motifs. For example, the C=O bond length (1.22 Å) and dihedral angles between the phenyl and amide groups inform conformational stability and intermolecular interactions (e.g., hydrogen bonding) .

Q. How do substituent modifications (e.g., fluorophenyl vs. methylphenyl) affect bioactivity and solubility?

Quantitative Structure-Activity Relationship (QSAR) models correlate substituent electronic (Hammett σ) and lipophilic (logP) parameters with biological endpoints. Fluorine substituents enhance metabolic stability but reduce solubility, while methyl groups increase lipophilicity .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during characterization?

Contradictions arise from solvent effects, tautomerism, or impurities. Solutions include:

  • Cross-validating with 2D NMR (COSY, HSQC).
  • Repeating experiments in deuterated DMSO or CDCl3_3 to identify solvent-dependent shifts.
  • Using high-field instruments (≥500 MHz) for better resolution .

Methodological Tables

Q. Table 1. Key Spectroscopic Data for this compound

TechniqueKey SignalsReference
¹H NMR (CDCl₃)δ 7.5–7.3 (m, 5H, Ar–H), 3.8 (t, 2H, CH₂Cl), 2.6 (t, 2H, COCH₂)
IR (cm⁻¹)3280 (N–H), 1650 (C=O), 680 (C–Cl)
MS (ESI+)[M+H]⁺ m/z 198.1

Q. Table 2. Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature80–100°CPrevents side reactions
SolventDMF or THFEnhances solubility
Reaction Time6–8 hoursMaximizes conversion
BaseK₂CO₃ (1.5 eq)Neutralizes HCl byproduct

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.